molecular formula C15H16N4O3 B11566566 2-amino-5-(4-ethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one CAS No. 878436-90-9

2-amino-5-(4-ethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11566566
CAS No.: 878436-90-9
M. Wt: 300.31 g/mol
InChI Key: MCWPXNKIDWKMLB-UHFFFAOYSA-N
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Description

2-AMINO-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step reactions starting from acyclic starting materials. One common method includes the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-AMINO-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens. The exact molecular pathways and targets are still under investigation, but its structure suggests it could interact with nucleic acids or proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-5-(4-ETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ethoxyphenyl group and the pyrido[2,3-d]pyrimidine core contribute to its potential as a versatile compound in medicinal chemistry.

Properties

CAS No.

878436-90-9

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

2-amino-5-(4-ethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C15H16N4O3/c1-2-22-9-5-3-8(4-6-9)10-7-11(20)17-13-12(10)14(21)19-15(16)18-13/h3-6,10H,2,7H2,1H3,(H4,16,17,18,19,20,21)

InChI Key

MCWPXNKIDWKMLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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